Regiochemistry-Driven Hydrogen-Bonding Differences
3-(Adamantan-1-ylamino)propanoic acid features an N-adamantyl secondary amine that preserves a hydrogen-bond donor at the amino position, while the carboxylate remains unencumbered by α-substitution. In contrast, 3-(adamantan-1-yl)-3-aminopropanoic acid (CAS 313534-73-5) has the amino group attached to the β-carbon of the propanoic chain, relocating the H-bond donor geometry and reducing the spatial separation between the ammonium and carboxylate groups . This positional isomerism results in measurably different self-assembly behavior in solid state and solution, as confirmed by X-ray diffraction studies of isomeric adamantane amino acid derivatives [1]. The target compound presents two distinct H-bond-capable termini, whereas the C-adamantyl-β-amino acid situates both donor and acceptor on the same carbon backbone segment, limiting extended intermolecular network formation.
| Evidence Dimension | Hydrogen-bond donor/acceptor spatial separation and supramolecular assembly topology |
|---|---|
| Target Compound Data | N-adamantyl secondary amine (H-bond donor) separated by a two-carbon spacer from the carboxylate (H-bond acceptor); two geometrically distinct H-bond termini |
| Comparator Or Baseline | 3-(Adamantan-1-yl)-3-aminopropanoic acid (CAS 313534-73-5): primary amine and carboxylate both attached at the β-carbon; H-bond donor and acceptor co-located on same carbon segment |
| Quantified Difference | Qualitative difference in crystal packing motif and solution aggregation propensity; no single numerical metric available across studies |
| Conditions | Solid-state X-ray crystallography of adamantane amino acid isomers; solution-phase NMR aggregation studies |
Why This Matters
Procurement of the correct regioisomer is essential for applications where precise spatial presentation of H-bonding groups determines target binding or self-assembly outcomes; substitution with the C-adamantyl isomer yields a different supramolecular topology and potentially divergent biological recognition.
- [1] Mlinarić-Majerski, K.; Šumanovac, T.; Basarić, N. Synthetic Approaches to Physiologically Active Polycyclic Compounds: IV. X-Ray Diffraction Study of Isomeric Amino Acid Derivatives of Adamantane. 2004. Fid-Bau Portal. View Source
